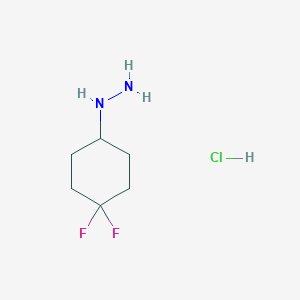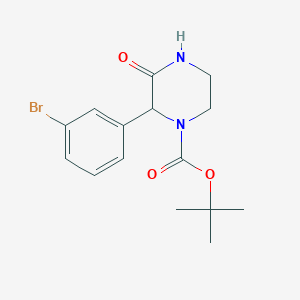![molecular formula C27H18ClN3 B2661776 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine CAS No. 1205748-61-3](/img/structure/B2661776.png)
2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes biphenyl groups and a triazine ring
科学的研究の応用
2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine typically involves the reaction of 3-aminobiphenyl with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the biphenyl attacks the electrophilic carbon of the cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing the efficiency of the process.
化学反応の分析
Types of Reactions: 2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The biphenyl groups can be oxidized to form biphenyl quinones under the influence of strong oxidizing agents such as potassium permanganate.
Reduction: The triazine ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the triazine ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Biphenyl quinones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
類似化合物との比較
- 2,4-Di([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine
- 2,4-Di([1,1’-biphenyl]-2-yl)-6-chloro-1,3,5-triazine
- 2,4-Di([1,1’-biphenyl]-3-yl)-6-methyl-1,3,5-triazine
Comparison: Compared to its analogs, 2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine is unique due to the position of the biphenyl groups and the presence of the chlorine atom. These structural differences influence its reactivity and interaction with other molecules, making it particularly useful in specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
2-chloro-4,6-bis(3-phenylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-27-30-25(23-15-7-13-21(17-23)19-9-3-1-4-10-19)29-26(31-27)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNMSEVGOAHNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B2661693.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661696.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2661698.png)

![1-(2-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2661701.png)
![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661702.png)


![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)


![N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)

